2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
The core quinazoline-4-one moiety is substituted at position 2 with a sulfanyl-linked 2-(2,5-dimethylphenyl)-2-oxoethyl group, at position 3 with a 3-fluorophenyl ring, and at position 7 with an N-(2-methylpropyl)carboxamide. The fluorine atom and dimethylphenyl group likely enhance metabolic stability and lipophilicity, while the sulfanyl bridge may influence redox activity or binding interactions .
Properties
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O3S/c1-17(2)15-31-27(35)20-10-11-23-25(13-20)32-29(33(28(23)36)22-7-5-6-21(30)14-22)37-16-26(34)24-12-18(3)8-9-19(24)4/h5-14,17H,15-16H2,1-4H3,(H,31,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXOGBSBQPJRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- The target compound’s 2,5-dimethylphenyl and 2-methylpropyl groups likely increase lipophilicity compared to the sulfamoylphenyl group in or the indole-containing analog in . This may improve membrane permeability but reduce aqueous solubility .
- The 3-fluorophenyl group in the target compound offers a balance between metabolic stability and electronic effects, contrasting with the dichlorophenyl groups in , which prioritize strong halogen bonding .
Sulfanyl Bridge Role :
- The sulfanyl-acetamide bridge is conserved across all analogs, suggesting its critical role in maintaining structural rigidity or participating in disulfide-like redox interactions. Modifications here (e.g., indole-linked sulfanyl in ) may alter target binding kinetics.
Biological Activity Trends :
- Indole-containing analogs (e.g., ) are often associated with kinase inhibition due to indole’s capacity to mimic adenine in ATP-binding pockets. The target compound lacks this motif, implying a different mechanism.
- Chlorinated derivatives (e.g., ) are frequently utilized in antimicrobial agents, whereas fluorinated compounds (target and ) are more common in CNS or anticancer drug design.
Synthetic Accessibility :
- The target compound’s synthesis may involve diazonium salt coupling (similar to ) or sulfanyl-alkylation steps. However, its complex substituents (e.g., dimethylphenyl) could require advanced regioselective strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
